N-[2-hydroxy-2-(1H-imidazol-5-yl)ethyl]-3-(2-nitroanilino)propanamide
Description
N-[2-hydroxy-2-(1H-imidazol-5-yl)ethyl]-3-(2-nitroanilino)propanamide is a complex organic compound that features both imidazole and nitroaniline functional groups
Properties
IUPAC Name |
N-[2-hydroxy-2-(1H-imidazol-5-yl)ethyl]-3-(2-nitroanilino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O4/c20-13(11-7-15-9-18-11)8-17-14(21)5-6-16-10-3-1-2-4-12(10)19(22)23/h1-4,7,9,13,16,20H,5-6,8H2,(H,15,18)(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQVSWIMKOCMCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCCC(=O)NCC(C2=CN=CN2)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-(1H-imidazol-5-yl)ethyl]-3-(2-nitroanilino)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole derivative, followed by the introduction of the nitroaniline group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-(1H-imidazol-5-yl)ethyl]-3-(2-nitroanilino)propanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The imidazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethyl sulfoxide (DMSO) and acetonitrile are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions on the imidazole ring can produce a variety of substituted imidazoles.
Scientific Research Applications
N-[2-hydroxy-2-(1H-imidazol-5-yl)ethyl]-3-(2-nitroanilino)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-(1H-imidazol-5-yl)ethyl]-3-(2-nitroanilino)propanamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity, while the nitroaniline group can participate in redox reactions, affecting cellular processes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-hydroxy-2-(1H-imidazol-5-yl)ethyl]-3-(2-aminophenyl)propanamide: Similar structure but with an amino group instead of a nitro group.
N-[2-hydroxy-2-(1H-imidazol-5-yl)ethyl]-3-(2-chloroanilino)propanamide: Contains a chloro group instead of a nitro group.
Uniqueness
N-[2-hydroxy-2-(1H-imidazol-5-yl)ethyl]-3-(2-nitroanilino)propanamide is unique due to the presence of both the imidazole and nitroaniline groups, which confer distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
